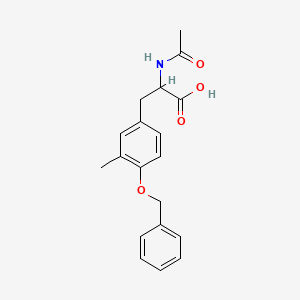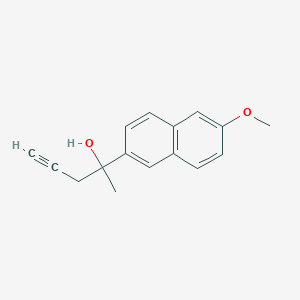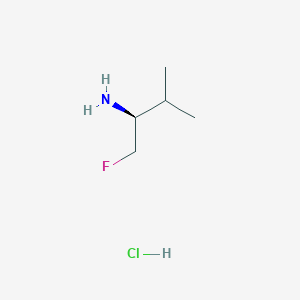
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopentyl group attached to a piperazine ring. The presence of the bromine atom in the pentyl chain imparts specific reactivity to the molecule, making it valuable for various chemical reactions and applications.
準備方法
The synthesis of 1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide typically involves the reaction of 1-(5-Bromopentyl)piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the dihydrobromide salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pentyl chain can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(5-Azidopentyl)-4-methylpiperazine, while oxidation with potassium permanganate could produce 1-(5-Hydroxy-pentyl)-4-methylpiperazine.
科学的研究の応用
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions. It can be used to label or modify biomolecules for tracking and analysis.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of customized products with specific properties.
作用機序
The mechanism of action of 1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopentyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the target and the context of the study.
類似化合物との比較
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide can be compared with other similar compounds, such as:
1-(5-Bromopentyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.
1-(5-Chloropentyl)-4-methylpiperazine:
1-(5-Bromopentyl)-4-ethylpiperazine: Has an ethyl group instead of a methyl group, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
分子式 |
C10H23Br3N2 |
|---|---|
分子量 |
411.02 g/mol |
IUPAC名 |
1-(5-bromopentyl)-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C10H21BrN2.2BrH/c1-12-7-9-13(10-8-12)6-4-2-3-5-11;;/h2-10H2,1H3;2*1H |
InChIキー |
DMVXEARLWXXCHS-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCCCBr.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride](/img/structure/B11926515.png)

![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)
![8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)

![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride](/img/structure/B11926548.png)


![2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)
